molecular formula C3HCl4NO B3379065 Ethane, 1,1,1,2-tetrachloro-2-isocyanato- CAS No. 15145-29-6

Ethane, 1,1,1,2-tetrachloro-2-isocyanato-

Cat. No.: B3379065
CAS No.: 15145-29-6
M. Wt: 208.9 g/mol
InChI Key: FHKUICFKULHZGP-UHFFFAOYSA-N
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Description

Ethane, 1,1,1,2-tetrachloro-2-isocyanato- is a highly reactive and toxic compound with the molecular formula C3HCl4NO and a molecular weight of 208.9 g/mol. It is widely used in scientific experiments due to its unique properties.

Preparation Methods

The synthesis of Ethane, 1,1,1,2-tetrachloro-2-isocyanato- typically involves the chlorination of ethane followed by the introduction of an isocyanate group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale chlorination processes and the use of specialized equipment to handle the toxic and reactive nature of the compound .

Chemical Reactions Analysis

Ethane, 1,1,1,2-tetrachloro-2-isocyanato- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of chlorinated ethane derivatives.

    Reduction: Reduction reactions may result in the removal of chlorine atoms, forming less chlorinated compounds.

    Substitution: Common reagents such as sodium hydroxide or potassium hydroxide can be used to substitute chlorine atoms with other functional groups.

    Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form amines and carbon dioxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethane, 1,1,1,2-tetrachloro-2-isocyanato- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce isocyanate groups into molecules.

    Biology: Studied for its effects on biological systems, particularly its reactivity with proteins and nucleic acids.

    Medicine: Investigated for potential use in drug development, particularly in the synthesis of pharmaceuticals that require isocyanate groups.

    Industry: Utilized in the production of polymers and other materials that require chlorinated and isocyanate functionalities.

Mechanism of Action

The mechanism of action of Ethane, 1,1,1,2-tetrachloro-2-isocyanato- involves its high reactivity with nucleophiles, such as amines and alcohols. The isocyanate group reacts with these nucleophiles to form urea or carbamate derivatives. This reactivity is exploited in various chemical syntheses and industrial applications .

Comparison with Similar Compounds

Ethane, 1,1,1,2-tetrachloro-2-isocyanato- can be compared with other chlorinated ethanes and isocyanates, such as:

    Ethane, 1,1,2,2-tetrachloro-: Similar in structure but lacks the isocyanate group, making it less reactive in certain applications.

    Ethane, 1,1,1,2-tetrachloro-: Similar chlorination pattern but without the isocyanate group, used in different industrial applications.

The presence of the isocyanate group in Ethane, 1,1,1,2-tetrachloro-2-isocyanato- makes it unique and highly valuable for specific chemical reactions and applications.

Properties

IUPAC Name

1,1,1,2-tetrachloro-2-isocyanatoethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl4NO/c4-2(8-1-9)3(5,6)7/h2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKUICFKULHZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(C(Cl)(Cl)Cl)Cl)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60483779
Record name Ethane, 1,1,1,2-tetrachloro-2-isocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15145-29-6
Record name Ethane, 1,1,1,2-tetrachloro-2-isocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethane, 1,1,1,2-tetrachloro-2-isocyanato-
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Ethane, 1,1,1,2-tetrachloro-2-isocyanato-
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Ethane, 1,1,1,2-tetrachloro-2-isocyanato-
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Ethane, 1,1,1,2-tetrachloro-2-isocyanato-

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